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Compound of Interest

Compound Name:
2-Fluoro-6-methylbenzenesulfonyl

chloride

Cat. No.: B1322927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-6-methylbenzenesulfonyl chloride, a key reagent and building block in synthetic

organic chemistry. Understanding its spectroscopic characteristics is crucial for reaction

monitoring, quality control, and structural verification in drug discovery and development. This

document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Spectroscopic Data Summary
While specific experimental spectra for 2-Fluoro-6-methylbenzenesulfonyl chloride are not

readily available in public databases, the following tables summarize the expected quantitative

data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and

the methyl group protons. The chemical shifts are influenced by the electron-withdrawing
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effects of the sulfonyl chloride and fluorine groups.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.6 - 7.8 m 2H Aromatic CH

~ 7.2 - 7.4 m 1H Aromatic CH

~ 2.7 s 3H -CH₃

Note: Predicted values. Actual shifts may vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the aromatic carbons and the methyl carbon.

The carbons attached to fluorine will exhibit splitting due to C-F coupling.

Chemical Shift (δ) (ppm) Assignment

~ 160 (d, ¹JCF ≈ 250 Hz) C-F

~ 140 C-SO₂Cl

~ 135 Aromatic CH

~ 130 Aromatic C-CH₃

~ 125 (d, ²JCF ≈ 15 Hz) Aromatic CH

~ 115 (d, ²JCF ≈ 20 Hz) Aromatic CH

~ 20 -CH₃

Note: Predicted values. 'd' denotes a doublet due to C-F coupling, with an estimated coupling

constant (J).

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the

aromatic ring.
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Chemical Shift (δ) (ppm) Multiplicity

~ -110 to -120 s

Note: Predicted value relative to a standard (e.g., CFCl₃). 's' denotes a singlet.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride, aromatic,

and fluoro functional groups.

Wavenumber (cm⁻¹) Bond Vibration Intensity

3100 - 3000 C-H (aromatic) Medium

1600 - 1450 C=C (aromatic) Medium-Strong

1380 - 1360 SO₂ (asymmetric stretch) Strong

1190 - 1170 SO₂ (symmetric stretch) Strong

1250 - 1100 C-F (stretch) Strong

800 - 600 S-Cl (stretch) Medium

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z Ratio Fragment Ion

208/210 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

173 [M - Cl]⁺

144 [M - SO₂]⁺

109 [C₇H₆F]⁺

91 [C₇H₇]⁺
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Note: Predicted fragmentation pattern. Relative abundances will depend on the ionization

method.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2-Fluoro-6-
methylbenzenesulfonyl chloride.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-6-
methylbenzenesulfonyl chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Use proton decoupling to simplify the spectrum.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹⁹F NMR Acquisition:

Set the appropriate spectral width for fluorine NMR.

Reference the spectrum to an external or internal fluorine standard.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean.

Record a background spectrum.

Place a small amount of the solid 2-Fluoro-6-methylbenzenesulfonyl chloride directly

onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable method such as direct

infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS)

or Liquid Chromatography (LC-MS).

Ionization:

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS

and will provide detailed fragmentation information. Electrospray Ionization (ESI) is

typically used for LC-MS and often results in a more prominent molecular ion peak.

Data Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
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Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Workflow Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the

spectroscopic data for 2-Fluoro-6-methylbenzenesulfonyl chloride.
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Sample Preparation Data Acquisition Data Analysis

Interpretation
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-6-
methylbenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1322927#spectroscopic-data-for-2-
fluoro-6-methylbenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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